6-Fluoro-2-(morpholin-4-yl)-3-nitrobenzonitrile

Description

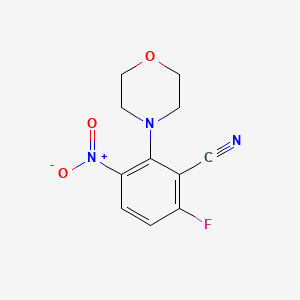

6-Fluoro-2-(morpholin-4-yl)-3-nitrobenzonitrile (CAS 647824-50-8) is a fluorinated aromatic compound with the molecular formula C₁₁H₁₀FN₃O₃ and a molecular weight of 251.21 g/mol . Its structure features a benzene ring substituted with:

- A fluoro group at position 6,

- A morpholin-4-yl group at position 2,

- A nitro group at position 3,

- A cyano group at position 1 (benzonitrile backbone).

The compound exhibits a melting point of 133–135°C and is classified as harmful, necessitating careful handling .

Properties

IUPAC Name |

6-fluoro-2-morpholin-4-yl-3-nitrobenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FN3O3/c12-9-1-2-10(15(16)17)11(8(9)7-13)14-3-5-18-6-4-14/h1-2H,3-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOWLAWDSFKQBSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=CC(=C2C#N)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-(morpholin-4-yl)-3-nitrobenzonitrile can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

6-Fluoro-2-(morpholin-4-yl)-3-nitrobenzonitrile has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex fluorinated aromatic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.

Industry: Utilized in the development of advanced materials with specific properties such as high thermal stability and resistance to degradation

Mechanism of Action

The mechanism of action of 6-Fluoro-2-(morpholin-4-yl)-3-nitrobenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target .

Comparison with Similar Compounds

Key Insights:

Substituent Effects on Reactivity and Bioactivity: The fluoro substituent in the target compound offers enhanced electronegativity and metabolic stability compared to the chloro analog in the quinoline derivative . However, the chloro analog’s larger size and lipophilicity may improve membrane permeability in antiviral applications. The morpholinyl group, common in both the target compound and the dihydroisoquinoline derivative , contributes to solubility and bioavailability due to its polar oxygen atoms.

The Nebivolol intermediate employs an epoxide group, enabling ring-opening reactions distinct from the cyano group’s reactivity in the target compound.

Structural Complexity and Applications: The target compound’s nitro and cyano groups make it electron-deficient, suitable for further functionalization (e.g., reduction of nitro to amine). In contrast, the simpler 2-fluoro-3-methyl-6-nitroaniline lacks such versatility due to its smaller size and absence of heterocyclic moieties. The dihydroisoquinoline derivative exemplifies advanced structural complexity for targeted drug design, whereas the target compound’s benzonitrile backbone offers a compact scaffold for fragment-based drug discovery.

Commercial Availability :

- The target compound is listed by CymitQuimica as a fluorinated research chemical , indicating its utility in exploratory studies. In contrast, the Nebivolol intermediate is specialized for large-scale pharmaceutical production.

Biological Activity

6-Fluoro-2-(morpholin-4-yl)-3-nitrobenzonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a fluorine atom and a nitro group , which are critical for its biological activity. The presence of the morpholine moiety enhances its solubility and bioavailability, making it a suitable candidate for drug development.

The biological activity of 6-Fluoro-2-(morpholin-4-yl)-3-nitrobenzonitrile can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or inflammatory pathways.

- Receptor Modulation : It can interact with various receptors, potentially leading to altered signaling pathways that affect cell proliferation and apoptosis.

- Nitro Group Reduction : The nitro group can be reduced to form reactive intermediates that interact with biological molecules, potentially leading to antimicrobial or anticancer effects.

Anticancer Activity

Research indicates that compounds similar to 6-Fluoro-2-(morpholin-4-yl)-3-nitrobenzonitrile exhibit significant anticancer properties. For instance, nitrobenzoate-derived compounds have been shown to impair vascular development in cancer models, suggesting potential antiangiogenic effects .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity, particularly against resistant strains due to the presence of the nitro group, which has been implicated in various antimicrobial mechanisms.

Data Table: Biological Activities

Case Studies

- Case Study on Antiangiogenic Activity :

- Case Study on Cancer Cell Lines :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.